3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, an ethoxy group, and a pyridinyl-benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-ethoxybenzoic acid with 2-(pyridin-4-yl)-1,3-benzoxazole-5-amine under dehydrating conditions to form the amide bond. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The benzamide moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridinyl-benzoxazole group can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: Similar structure but with different substitution patterns.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Used in anti-tubercular research.
Uniqueness
3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16BrN3O3 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H16BrN3O3/c1-2-27-18-5-3-14(11-16(18)22)20(26)24-15-4-6-19-17(12-15)25-21(28-19)13-7-9-23-10-8-13/h3-12H,2H2,1H3,(H,24,26) |
InChI Key |
RMKRCXPWSHCTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Br |
Origin of Product |
United States |
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